Atractylochromene

Anti-inflammatory research Arachidonic acid cascade Enzyme inhibition

Atractylochromene (CAS 203443-33-8) is a natural 2H-1-benzopyran chromene derivative isolated from the rhizomes of Atractylodes species. It has been characterized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in arachidonic acid metabolism.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
Cat. No. B12302996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractylochromene
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O
InChIInChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3
InChIKeyOBBCGWKGCBJQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atractylochromene for Research: Dual 5-LOX/COX-1 Inhibitor and Wnt/β-Catenin Repressor Procurement Guide


Atractylochromene (CAS 203443-33-8) is a natural 2H-1-benzopyran chromene derivative isolated from the rhizomes of Atractylodes species [1]. It has been characterized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in arachidonic acid metabolism [1]. More recently, atractylochromene was identified as a repressor of the Wnt/β-catenin signaling pathway, with demonstrable activity in colon cancer cell models [2].

Why Atractylochromene Cannot Be Substituted with Atractylenolides or Other Atractylodes Constituents


Atractylodes rhizome extracts contain multiple structurally distinct constituents including atractylenolides (I, II, III), atractylon, and atractylochromene. However, these compounds exhibit fundamentally different pharmacological profiles that preclude generic substitution. In direct head-to-head enzymatic assays, atractylenolides I, II, and III showed no significant inhibitory effects against either 5-LOX or COX-1, whereas atractylochromene demonstrated potent dual inhibition [1]. Furthermore, atractylon and osthol were found to be moderate but selective 5-LOX inhibitors only, lacking the dual-target profile of atractylochromene [1]. Consequently, researchers requiring dual 5-LOX/COX-1 inhibition or Wnt/β-catenin pathway suppression must specifically procure atractylochromene rather than the more commonly available Atractylodes-derived reference compounds.

Atractylochromene: Quantitative Comparative Evidence for Scientific Procurement


Dual 5-LOX/COX-1 Inhibition: Atractylochromene vs. Atractylenolides (Direct Head-to-Head Comparison)

In a direct head-to-head enzymatic assay, atractylochromene exhibited potent dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) with IC50 values of 0.6 μM and 3.3 μM, respectively [1]. In contrast, atractylenolides I, II, and III, which are commonly co-occurring sesquiterpene lactones from the same Atractylodes species, showed no significant inhibitory effects for either enzyme under identical assay conditions [1].

Anti-inflammatory research Arachidonic acid cascade Enzyme inhibition

Wnt/β-Catenin Signaling Repression in Colon Cancer Cells: A Distinct Mechanism from Atractylenolides

Atractylochromene suppresses β-catenin/TCF transcriptional activity in HEK-293 reporter cells stimulated by Wnt3a or GSK-3β inhibitor. In SW-480 colon cancer cells, treatment with atractylochromene at 20 μg/mL decreased the nuclear level of β-catenin through suppression of galectin-3-mediated nuclear translocation and inhibited SW-480 cell proliferation [1]. While atractylenolides have been reported to inhibit LPS-induced TNF-α and NO production in macrophages, no comparable Wnt/β-catenin repressor activity has been documented for atractylenolides [2].

Colon cancer research Wnt/β-catenin pathway Oncology

Enrichment from Crude Extract: Quantified Potency Enhancement for Procurement Purity Assessment

Bioactivity-guided fractionation of Atractylodes lancea n-hexane extract yielded atractylochromene as the purified dual inhibitor. The crude n-hexane extract exhibited IC50 values of 2.9 μg/mL (5-LOX) and 30.5 μg/mL (COX-1) [1]. Following purification, atractylochromene demonstrated IC50 values of 0.6 μM (~0.15 μg/mL) for 5-LOX and 3.3 μM (~0.85 μg/mL) for COX-1, representing approximately 19-fold and 36-fold improvements in 5-LOX and COX-1 inhibitory potency, respectively, when converted to mass concentration units [1].

Natural product isolation Bioactivity-guided fractionation Reference standard

Atractylochromene: Research and Industrial Application Scenarios Based on Verified Evidence


Inflammation Pathway Studies Requiring Dual 5-LOX/COX-1 Inhibition

Atractylochromene is suited for mechanistic studies of the arachidonic acid cascade where simultaneous inhibition of both 5-LOX and COX-1 branches is required. The compound provides a single-agent tool to investigate cross-talk between leukotriene and prostaglandin pathways, with defined IC50 values of 0.6 μM (5-LOX) and 3.3 μM (COX-1) established in peer-reviewed enzyme assays [1]. This dual-inhibitor profile cannot be replicated using atractylenolides, which lack any activity against either enzyme.

Colon Cancer Research Focused on Wnt/β-Catenin Signaling Dysregulation

Atractylochromene is a validated chemical probe for Wnt/β-catenin pathway studies in colon cancer models. Evidence demonstrates that atractylochromene down-regulates nuclear β-catenin via suppression of galectin-3-mediated nuclear translocation and inhibits SW-480 colon cancer cell proliferation [1]. Given that Wnt/β-catenin mutations occur in approximately 90% of sporadic and hereditary colorectal cancers, atractylochromene serves as a structurally characterized reference compound for pathway-targeted therapeutic discovery programs [1].

Bioactivity-Guided Fractionation Reference Standard for Atractylodes Quality Control

Atractylochromene serves as a quantitative marker for the bioactivity-guided standardization of Atractylodes rhizome preparations. The 19-fold to 36-fold potency difference between crude n-hexane extract and purified atractylochromene provides a validated benchmark for assessing the concentration-dependent contribution of this constituent to the overall anti-inflammatory activity of Atractylodes-derived materials [1]. Analytical chemists and QC laboratories can utilize atractylochromene as an authenticated reference standard for HPLC-based quantification in herbal preparations.

Comparative Pharmacology Studies Differentiating Atractylodes Constituent Activities

Atractylochromene enables researchers to deconvolute the distinct pharmacological contributions of individual Atractylodes constituents. Direct comparative evidence shows that atractylochromene is a potent dual 5-LOX/COX-1 inhibitor, whereas atractylenolides I-III show no significant enzyme inhibition, and atractylon/osthol exhibit only moderate and selective 5-LOX inhibition [1]. This clear activity demarcation makes atractylochromene essential for studies aiming to attribute specific biological effects to individual chemical entities within Atractylodes extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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